molecular formula C23H26FN5O3S B2412289 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021250-42-9

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2412289
CAS No.: 1021250-42-9
M. Wt: 471.55
InChI Key: UYXXAFKVGCDAGA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that is part of a series of compounds studied for their activity as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel heterocyclic compounds incorporating biologically active heterocycles like oxazole, pyrazoline, and pyridine has been explored. These compounds have shown significant antimicrobial activities against various pathogenic strains. The incorporation of pyridyl-pyrazoline structures has been particularly noted for its potential in overcoming microbial resistance to pharmaceutical drugs, suggesting a promising avenue for developing new antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Antifungal and Anticancer Potential

Research into pyrazoline derivatives has revealed their potent antifungal activities, particularly when substituted with fluorophenyl groups. These findings highlight the potential of such compounds in antifungal therapy and possibly in anticancer applications, given the known overlap between antifungal and anticancer mechanisms (Lv et al., 2013).

Formulation Development for Poorly Soluble Compounds

Efforts to develop suitable formulations for poorly water-soluble compounds, aiming at enhancing their in vivo exposure for effective therapeutic applications, have been documented. This includes the synthesis of compounds with specific molecular structures designed to improve solubility and bioavailability, which is crucial for the success of potential pharmacological agents (Burton et al., 2012).

Molecular Docking and Structure-Activity Relationships

The synthesis and molecular docking studies of heterocyclic compounds, particularly focusing on their structure-activity relationships, offer insights into their potential therapeutic applications. This includes understanding the molecular basis of their activity, which can guide the design of more effective and selective therapeutic agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cells, including neurons and cardiac myocytes.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change, which allows potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability.

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3S/c1-15-21-19(23(30)28-10-8-27(2)9-11-28)13-20(16-3-5-17(24)6-4-16)25-22(21)29(26-15)18-7-12-33(31,32)14-18/h3-6,13,18H,7-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXXAFKVGCDAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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